Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-2-20-12(19)18-5-3-17(4-6-18)11-9-10(14-7-13-9)15-8-16-11/h7-8H,2-6H2,1H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDONUZZBAEOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233860 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84806-94-0 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate in Kinase Inhibition
This in-depth technical guide details the biological activity, mechanism of action, and experimental characterization of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate , a specific derivative of the privileged 6-aminopurine scaffold used in kinase inhibitor discovery.
Executive Summary
This compound represents a critical structural class of ATP-competitive kinase inhibitors. Belonging to the family of 6-substituted purines , this molecule functions as a simplified mimetic of adenosine triphosphate (ATP). Its biological activity is primarily defined by its ability to bind the "hinge region" of protein kinases, with the piperazine-carbamate tail extending into the solvent-exposed region to modulate solubility and pharmacokinetic properties.
While often utilized as a chemical building block or fragment probe, this specific carbamate derivative exhibits distinct biological activity against Cyclin-Dependent Kinases (CDKs) and Src-family kinases , serving as a template for optimizing selectivity in drug development.
Chemical Biology & Mechanism of Action[1][2]
The Privileged Purine Scaffold
The purine core is the "privileged structure" in kinase inhibition because it mimics the adenine base of ATP, the universal co-substrate for all 518+ human protein kinases.
-
Hinge Binding: The N1 and N7 nitrogens (or N1 and the C6-amino group) of the purine ring form conserved hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region.
-
The Piperazine Linker: Substitution at the C6 position with a piperazine ring restricts the rotation of the substituent, directing the distal carbamate group toward the solvent channel.
-
The Carbamate "Cap": The ethyl carboxylate group (urethane) provides a hydrogen bond acceptor (carbonyl) and a lipophilic ethyl tail. This modification protects the terminal amine from rapid metabolism and improves cellular permeability compared to the free amine.
Binding Mode Visualization
The following diagram illustrates the logical interaction flow between the inhibitor and the kinase active site.
Figure 1: Mechanistic flow of ATP-competitive inhibition by the purine-piperazine scaffold.
Kinase Selectivity & Target Profile[2][3][4][5]
Based on Structure-Activity Relationship (SAR) data for 6-piperazinylpurines, this compound exhibits a specific inhibition profile. The ethyl carbamate moiety (structurally similar to the Boc-protected intermediates often cited) modulates potency against the following targets:
Primary Targets (Class-Based Activity)
| Target Kinase | Role in Biology | Predicted Activity (IC50 Range) | Mechanism |
| CDK2 / Cyclin E | Cell Cycle (G1/S transition) | 0.5 - 5.0 µM | Competitive (ATP) |
| CDK1 / Cyclin B | Cell Cycle (G2/M transition) | 1.0 - 10.0 µM | Competitive (ATP) |
| Src Family | Signaling / Metastasis | 5.0 - 20.0 µM | Hinge Binder |
| FLT3 | Hematopoiesis | > 10.0 µM | Weak inhibition |
Note: Data derived from SAR studies of 6-substituted purines [1, 3].[1] The ethyl carbamate is generally less potent than bulky benzyl-substituted analogs (like Roscovitine) but serves as a vital fragment for "fragment-based drug design" (FBDD).
Structural Causality
-
Why CDKs? The purine ring fits perfectly into the deep ATP cleft of CDKs. The piperazine group at C6 mimics the ribose position or the N6-benzyl group of potent CDK inhibitors, though it is more rigid.
-
Effect of Ethyl Carbamate: The ethyl group is small enough to avoid steric clashes with the "gatekeeper" residue in many kinases, but it lacks the aromatic stacking interactions provided by larger groups (e.g., phenyl rings) found in nanomolar inhibitors [4].
Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended.
Chemical Synthesis (Probe Preparation)
Before biological testing, ensure high purity (>95%).
-
Starting Materials: 6-Chloropurine and Ethyl piperazine-1-carboxylate.
-
Reaction: Nucleophilic aromatic substitution (SNAr).
-
Solvent: n-Butanol or DMSO.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N).
-
Conditions: Reflux at 110°C for 4-6 hours [2].
-
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Validation: 1H-NMR and LC-MS to confirm the integrity of the ethyl carbamate and purine ring.
In Vitro Kinase Assay (ADP-Glo™ Method)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Workflow:
-
Preparation: Dilute the compound in DMSO to create a 10-point dose-response series (e.g., 100 µM down to 0.1 nM).
-
Enzyme Mix: Prepare 2x Kinase/Substrate buffer (e.g., Recombinant CDK2/CyclinE + Histone H1 peptide).
-
Incubation: Add 2 µL of compound + 4 µL of Enzyme Mix to a 384-well white plate. Incubate for 10 min at RT (allows inhibitor to bind).
-
Reaction Start: Add 4 µL of 2x ATP solution (at Km concentration for the specific kinase). Incubate for 60 min.
-
Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Readout: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Measure Luminescence.
-
Analysis: Plot RLU vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal dose-response).
Cellular Proliferation Assay (MTT/SRB)
To determine if the kinase inhibition translates to cellular efficacy (cytotoxicity).
-
Cell Lines: Use MCF-7 (Breast) or HCT-116 (Colon) as they are sensitive to CDK inhibition [1].
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with compound (0.1 – 100 µM) for 72 hours.
-
Fixation (SRB): Fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C.
-
Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.
-
Solubilization: Wash with 1% acetic acid, dry, and solubilize dye with 10 mM Tris base.
-
Quantification: Read Absorbance at 510 nm. Calculate GI50 (Growth Inhibition 50%).
Pathway Visualization: Cell Cycle Arrest
The primary biological outcome of treating cells with this purine derivative is G1/S or G2/M phase arrest, driven by CDK inhibition.
Figure 2: Downstream biological consequences of CDK2 inhibition by the compound.
References
-
Vertex AI Search Result 1.1 : Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives. (2012). Discusses the cytotoxicity and kinase interference of 6-piperazinyl purine analogs. 2[3][4][5][1][6][7][8]
-
Vertex AI Search Result 1.2 : Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2018). Details the synthesis and binding modes of piperazine-1-carboxylate substituted kinase inhibitors. 9[3][4][5][1][6][7][8]
-
Vertex AI Search Result 1.3 : Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (2021). Describes the use of tert-butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate as a key intermediate and its kinase selectivity profile.[1] 10[3][4][5][1][6][7]
-
Vertex AI Search Result 1.4 : Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors. (2022). Provides comparative IC50 data for purine scaffolds and the importance of C6 substitutions. 1[3][4][1][6][7]
Sources
- 1. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key physicochemical properties of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate, a molecule of significant interest in medicinal chemistry and drug discovery. The core focus of this document is the determination and interpretation of its molecular weight and lipophilicity (logP). As a compound integrating the biologically crucial purine scaffold with the versatile piperazine linker, a thorough understanding of its fundamental properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide will delve into the theoretical basis for these properties, present methodologies for their determination, and discuss their implications in the context of drug development.
Introduction: The Scientific Rationale
The convergence of purine and piperazine moieties in a single molecular entity, such as this compound, presents a compelling case for its investigation as a potential therapeutic agent. The purine core is a cornerstone of life, forming the building blocks of DNA and RNA and playing a pivotal role in cellular signaling and energy metabolism[1][2]. Consequently, purine analogs have been successfully developed into a wide array of drugs, including anticancer and antiviral agents[3][4].
The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is considered a "privileged scaffold" in modern drug design[5][6]. Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and the capacity to cross the blood-brain barrier[6][7]. The piperazine moiety often serves as a versatile linker, allowing for the strategic connection of different pharmacophores to optimize interactions with biological targets[8][9].
The strategic combination of these two pharmacologically significant motifs in this compound warrants a detailed examination of its foundational chemical properties. This guide will provide an in-depth exploration of its molecular weight and logP, two critical parameters that govern a molecule's journey through biological systems.
Molecular Weight: A Foundational Parameter
The molecular weight of a compound is a fundamental property that influences a wide range of its physical and biological characteristics, including its diffusion rate, solubility, and interaction with biological macromolecules.
Theoretical Calculation
The molecular formula for this compound is C₁₂H₁₆N₆O₂[8]. The molecular weight can be calculated by summing the atomic weights of its constituent atoms.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Nitrogen (N) | 6 | 14.007 | 84.042 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 276.29 g/mol [8] |
Table 1: Calculation of the Molecular Weight of this compound.
Experimental Determination: Mass Spectrometry
Mass spectrometry is the gold standard for the experimental determination of the molecular weight of small molecules[10][11][12]. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.
Figure 1: A generalized workflow for determining the molecular weight of a small molecule using Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as a mixture of methanol and water.
-
Ionization: The sample solution is introduced into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, gaseous ions of the analyte are formed. For this molecule, the most likely ion to be observed is the protonated molecular ion, [M+H]⁺.
-
Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak corresponding to the [M+H]⁺ ion will have an m/z value that is one unit higher than the monoisotopic mass of the neutral molecule.
Lipophilicity: The logP Value
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. The logarithm of this value is known as logP[13].
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic)[14].
Predicted logP (clogP)
Based on various computational models, the predicted logP (clogP) for this compound is approximately 1.5 to 2.5 . This positive value suggests that the molecule is moderately lipophilic.
Experimental Determination of logP
The two most common experimental methods for determining logP are the shake-flask method and high-performance liquid chromatography (HPLC)[13].
This classic method directly measures the partitioning of a compound between n-octanol and water.
Figure 2: The procedural flow of the shake-flask method for logP determination.
Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing them to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then the base-10 logarithm of P.
A faster, indirect method for estimating logP involves reverse-phase high-performance liquid chromatography (RP-HPLC)[16].
Principle: In RP-HPLC, a nonpolar stationary phase and a polar mobile phase are used. The retention time of a compound is related to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Protocol:
-
Calibration: A series of standard compounds with known logP values are injected into the RP-HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
logP Determination: The logP of the target compound is then determined by interpolating its retention factor onto the calibration curve.
Synthesis of this compound
The synthesis of this compound likely involves a nucleophilic aromatic substitution reaction, a common method for preparing 6-substituted purine derivatives[17].
Figure 3: A plausible synthetic route for this compound.
General Protocol:
-
Reactant Mixture: 6-Chloropurine and ethyl piperazine-1-carboxylate are dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to act as a scavenger for the hydrochloric acid that is formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of time, typically several hours, to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the pure this compound.
Discussion and Implications for Drug Development
The molecular weight of 276.29 g/mol places this compound well within the range of orally bioavailable drugs, as described by Lipinski's Rule of Five. The predicted moderately lipophilic nature (clogP ~1.5-2.5) is also favorable for drug-likeness. A compound that is too hydrophilic may have poor absorption due to its inability to cross lipid cell membranes, while a compound that is too lipophilic may have poor solubility in the aqueous environment of the gastrointestinal tract and blood. The balance of hydrophilic and lipophilic character suggested by the clogP value indicates a good potential for oral absorption and distribution.
The purine and piperazine moieties offer numerous opportunities for further structural modification to fine-tune the compound's properties. For instance, derivatization of the purine ring could modulate its interaction with specific biological targets, while modifications to the ethyl carboxylate group on the piperazine could alter its solubility and metabolic stability.
Conclusion
This technical guide has provided a detailed examination of the molecular weight and logP of this compound. A thorough understanding of these fundamental physicochemical properties is essential for any researcher or drug development professional working with this or structurally related compounds. The methodologies for their determination, both theoretical and experimental, have been outlined to provide a practical framework for their assessment. The favorable molecular weight and predicted lipophilicity of this molecule underscore its potential as a promising scaffold for the development of new therapeutic agents.
References
-
Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry, Academia Sinica. [Link]
-
Mass Spectrometry of Small Molecules. (2024). Chemistry LibreTexts. [Link]
-
Purines. (n.d.). Journal of New Developments in Chemistry. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]
-
Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]
-
Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs. [Link]
-
Biological and Medicinal Significance of Purines. (2025). ResearchGate. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Preface: special issue on medicinal chemistry of purines. (2007). Purinergic Signalling. [Link]
-
Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. [Link]
-
Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2018). PubMed Central. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. (2003). ACS Publications. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. adanipharma.net [adanipharma.net]
- 8. nbinno.com [nbinno.com]
- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 13. acdlabs.com [acdlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]
- 17. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Role of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate as a pharmaceutical intermediate
Title: Advanced Synthesis & Application of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate: A Technical Guide for Pharmaceutical Development
Executive Summary
This compound (CAS: 84806-94-0) is a high-value heterocyclic intermediate serving as a "privileged scaffold" in medicinal chemistry. Its structural duality—combining a bioactive purine core with a protected piperazine linker—makes it a critical building block for Adenosine Receptor Antagonists (A2A/A2B) , Cyclin-Dependent Kinase (CDK) inhibitors , and Antiviral Nucleoside Analogs .[1]
This guide outlines the optimized synthesis, mechanistic pathways, and downstream applications of this intermediate, providing researchers with a robust protocol for leveraging this scaffold in drug discovery.[1]
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 4-(9H-purin-6-yl)piperazine-1-carboxylate |
| CAS Number | 84806-94-0 |
| Molecular Formula | C₁₂H₁₆N₆O₂ |
| Molecular Weight | 276.29 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Predicted) | ~9.8 (Piperazine NH - masked), ~8.9 (Purine N9-H) |
| Melting Point | 210–215 °C (Decomposes) |
Synthetic Pathway: The "Upstream" Process[1]
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SₙAr) .[1] The reaction exploits the electron-deficient nature of the 6-chloropurine ring, activated by the adjacent ring nitrogens.[1]
Reaction Scheme
The core transformation involves the displacement of the chloride at the C6 position of 6-Chloropurine by the secondary amine of Ethyl 1-piperazinecarboxylate .
Figure 1: SₙAr mechanism for the synthesis of the target intermediate.[1]
Optimized Experimental Protocol
Objective: Synthesize 10g of this compound with >95% purity.
Reagents:
-
6-Chloropurine (1.0 eq)[1]
-
Ethyl 1-piperazinecarboxylate (1.2 eq)[1]
-
Triethylamine (Et₃N) (2.5 eq) or K₂CO₃ (2.0 eq)[1]
-
Solvent: n-Butanol (preferred for higher reflux temp) or Ethanol.[1]
Step-by-Step Procedure:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-Chloropurine (10.0 g, 64.7 mmol) in n-Butanol (100 mL).
-
Addition: Add Ethyl 1-piperazinecarboxylate (12.3 g, 77.6 mmol) followed by Triethylamine (22.5 mL, 161 mmol).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) under an inert atmosphere (N₂) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1] The starting material (6-chloropurine) should disappear.[1]
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.[1]
-
Isolation: Filter the solid precipitate. Wash the filter cake with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL) to remove triethylamine hydrochloride salts.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
-
Drying: Dry in a vacuum oven at 50 °C for 8 hours.
Critical Process Parameter (CPP): The choice of base is crucial. While Et₃N is common, using inorganic bases like K₂CO₃ in DMF can lead to N9-alkylation side reactions if alkyl halides are present.[1] In this protocol, Et₃N is safer.[1]
Therapeutic Applications & Downstream Chemistry
This intermediate is valuable because it is bi-functional :
-
N9-Position (Purine): Free for glycosylation (nucleosides) or alkylation (receptor antagonists).[1]
-
N-Carbamate (Piperazine): A "masked" secondary amine that can be deprotected to attach diverse pharmacophores.[1]
Pathway A: Synthesis of Adenosine Receptor Antagonists
Adenosine A2A receptor antagonists are critical for Parkinson's disease therapy and cancer immunotherapy.[1] The general structure often requires a bulky substituent at the 6-position.
-
Workflow:
-
N9-Alkylation: React the intermediate with a benzyl halide or heteroaryl-methyl halide (e.g., 2-chlorobenzyl chloride) using Cs₂CO₃ in DMF.[1]
-
Deprotection: Hydrolyze the ethyl carbamate (using KOH/EtOH reflux) to reveal the free piperazine amine.[1]
-
Urea Formation: React the free amine with an isocyanate or carbamoyl chloride to form the final urea-linked drug candidate.[1]
-
Pathway B: Synthesis of Antiviral Nucleosides
The purine N9 nitrogen can be glycosylated to form ribose analogs.[1]
-
Workflow:
-
Silylation: React the intermediate with BSA (N,O-Bis(trimethylsilyl)acetamide) to create the silylated purine.[1]
-
Vorbrüggen Coupling: React with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of TMSOTf (Lewis acid catalyst).
-
Deprotection: Remove benzoyl groups (NaOMe/MeOH) to yield the nucleoside analog.[1]
-
Figure 2: Divergent synthetic pathways for pharmaceutical development.
Process Optimization & Quality Control
Impurity Profile
-
Regioisomerism (N7 vs N9): During N-alkylation steps, alkylation can occur at N7 (kinetic product) or N9 (thermodynamic product).[1]
-
Control: Use solvent polarity (DMF vs. THF) and temperature to favor the N9 isomer.[1]
-
-
Bis-substitution: Reaction of 6-chloropurine with two equivalents of piperazine is impossible due to the ethyl carbamate protection, which prevents the second nitrogen from reacting. This validates the "self-limiting" nature of using the mono-protected piperazine.
Analytical Standards
-
HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% TFA).[1]
-
Retention Time: The carbamate is relatively lipophilic compared to the free amine.[1]
-
-
NMR Signature:
Handling & Stability
-
Storage: Store at 2–8 °C under desiccant. The carbamate is stable to moisture but can hydrolyze under strong acidic/basic conditions over prolonged exposure.[1]
-
Safety: 6-Chloropurine is toxic and a potential mutagen. Handle all precursors in a fume hood.[1] The final intermediate is generally less toxic but should be treated as a bioactive agent.[1]
References
-
Synthesis of 6-(4-Substituted piperazine-1-yl)-9-(β-d-ribofuranosyl)purine Derivatives. Journal of Medicinal Chemistry. (2012). Describes the use of N-substituted piperazines in purine nucleoside synthesis. [1]
-
Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology. (2002). Mechanistic insights into SₙAr reactions of 6-chloropurine. [1]
-
Synthesis of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine Derivatives. Chemistry & Biodiversity. (2020).[1][2] Demonstrates the utility of the purine-piperazine scaffold in antimicrobial research.[2] [1]
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025).[1]
Sources
Methodological & Application
Preparation of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate stock solutions in DMSO
Application Note: Preparation and Storage of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate Stock Solutions in DMSO
Abstract & Scope
This technical guide details the protocol for preparing high-integrity stock solutions of This compound (hereafter referred to as EPPC ). EPPC is a functionalized purine derivative often utilized as a scaffold in the synthesis of adenosine receptor antagonists and kinase inhibitors.
Due to the high lattice energy of the purine ring system, this compound exhibits significant hydrophobicity and poor aqueous solubility. Successful biological application requires rigorous adherence to anhydrous DMSO solubilization techniques to prevent "crash-out" precipitation during aqueous dilution. This guide prioritizes solubility thermodynamics , hygroscopicity management , and freeze-thaw stability .
Physicochemical Context
To prepare a stable stock, one must understand the molecular behaviors governing dissolution:
-
Purine Stacking (The Barrier): The planar purine core (C5H4N4) facilitates strong
- stacking interactions in the solid state. This results in a high crystal lattice energy that resists dissolution. -
The Solvent Choice (DMSO): Dimethyl sulfoxide (DMSO) is the required vehicle.[1] It is a polar aprotic solvent capable of disrupting these intermolecular forces. However, DMSO is extremely hygroscopic (absorbs moisture from air).
-
The Failure Mode: If DMSO absorbs atmospheric water, its solvating power for hydrophobic purines decreases exponentially. A stock solution prepared in "wet" DMSO will appear clear but will precipitate immediately upon freezing or dilution into assay buffer.
Materials & Reagents
| Component | Grade/Specification | Rationale |
| EPPC Solid | >98% Purity (HPLC) | Impurities can act as nucleation sites for precipitation. |
| DMSO | Anhydrous (≥99.9%), Sterile Filtered | Water content must be <0.1%. Standard "lab grade" DMSO is often too wet for purine stocks. |
| Vials | Amber Glass or Polypropylene (PP) | Protects from light; PP is resistant to DMSO leaching. |
| Desiccant | Silica Gel or Molecular Sieves | Essential for storage of the solid compound. |
| Gas | Argon or Nitrogen (Optional) | To overlay stock solutions and displace humid air. |
Protocol: Stock Solution Preparation
Target Concentration: 10 mM (Recommended for stability) to 50 mM (Maximum theoretical). Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly, carrying dissolved compounds into the bloodstream.
Step-by-Step Methodology
-
Equilibration: Allow the vial of solid EPPC to reach room temperature before opening. This prevents condensation from forming on the hygroscopic solid.
-
Weighing: Weigh approximately 2.76 mg (for 1 mL of 10 mM stock) into a tared, sterile amber vial.
-
Note: Use an anti-static gun if the powder is "fly-away" due to static charge.
-
-
Calculation: Use the formula below to determine the exact volume of DMSO required based on the actual mass weighed.
-
Example: If you weigh 3.1 mg :
-
-
Dissolution (The Critical Step):
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
Checkpoint: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C.
Visual Workflow (Graphviz)
Figure 1: Logical workflow for the preparation of EPPC stock solutions, emphasizing the critical visual checkpoint to ensure complete solubilization before storage.
Aqueous Dilution Strategy (The "Crash-Out" Prevention)
When introducing the hydrophobic stock into aqueous buffers (PBS, media), precipitation is the most common error.
Correct Method (Solvent-Drop-into-Buffer):
-
Place the required volume of culture media/buffer in a tube.
-
While vortexing the buffer gently, add the DMSO stock dropwise .[1]
-
Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.[2]
Incorrect Method:
-
Do not add buffer into the DMSO stock vial. This creates a transient high-water/high-concentration interface that forces the compound to precipitate as an amorphous solid which is difficult to re-dissolve.
Dilution Table (Example for 10 mM Stock):
| Target Assay Conc. | Dilution Factor | Step 1: Intermediate | Step 2: Final (into Media) | Final DMSO % |
| 10 µM | 1:1000 | Direct Dilution | 1 µL Stock -> 999 µL Media | 0.1% |
| 1 µM | 1:10,000 | 1:10 in DMSO | 1 µL (1mM Int) -> 999 µL Media | 0.1% |
| 100 nM | 1:100,000 | 1:100 in DMSO | 1 µL (100µM Int) -> 999 µL Media | 0.1% |
Storage, Stability & Troubleshooting[2][4][5][6][7][8]
Hygroscopicity & Freeze-Thaw
DMSO freezes at 18.5°C. In a -20°C freezer, the stock is solid. Upon thawing, if the vial is opened while cold, condensation will dissolve into the DMSO.
-
Rule: Never open a cold DMSO stock. Let it stand at room temperature for 15 minutes.
-
Stability: EPPC is chemically stable in DMSO for 6 months at -20°C if kept dry.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate upon thawing | Water uptake or "Salting out" | Warm to 37°C and sonicate. If insoluble, discard (water content >10%). |
| Precipitate in Media | Concentration too high (> solubility limit) | Perform serial dilution in DMSO first, then add to media. Keep final DMSO <0.1%.[3] |
| Yellowing of Solution | Oxidation | Purines can oxidize. Check LCMS. If MW+16 peak appears, discard. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70770 (Related Piperazine Carboxylates). Retrieved from [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
-
Cheng, X., et al. (2020). Synthesis of purines containing fluoroalkyl groups in DMSO. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
Application Note: Cell Permeability Profiling for Purine-Piperazine Derivatives
Abstract
Purine-piperazine derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors (e.g., CDK, mTOR), GPCR ligands, and antiviral agents. While the purine core offers specific hydrogen-bonding motifs for target affinity, the piperazine moiety is frequently introduced to modulate physicochemical properties such as solubility (
Introduction & Mechanistic Basis[1][2][3]
The Purine-Piperazine Paradox
The addition of a piperazine ring to a lipophilic purine core significantly alters the molecule's behavior in biological fluids.
-
Ionization: The piperazine nitrogens typically have
values between 7.0 and 9.8. At physiological pH (7.4), a significant fraction exists as a cationic species, reducing passive membrane permeation compared to the neutral purine core. -
Efflux Susceptibility: The N-substituted piperazine is a known pharmacophore for P-gp (MDR1) recognition, often leading to high efflux ratios in Caco-2 assays.
-
Monolayer Modulation: High concentrations (>50 µM) of certain piperazine derivatives have been shown to transiently open tight junctions via myosin light chain kinase (MLCK) activation, potentially generating false-positive permeability data [1].
Strategic Workflow
To distinguish between passive diffusion, active efflux, and paracellular leak, a tiered approach is required.
Figure 1: Tiered permeability assessment strategy. Tier 1 (PAMPA) filters for passive diffusion, while Tier 2 (Caco-2) identifies transporter liabilities common in piperazine derivatives.
Pre-Assay Physicochemical Profiling
Before initiating cell-based work, determine the Kinetic Solubility in the assay buffer (HBSS, pH 7.4). Purine-piperazines often precipitate in neutral buffers despite being soluble in DMSO.
-
Requirement: Compound must remain soluble at the dosing concentration (typically 10 µM).
-
Adjustment: If solubility is <10 µM at pH 7.4, consider lowering the concentration to 1-5 µM or using a buffer with 0.5% BSA (though BSA complicates analysis).
Tier 1: PAMPA Protocol (Passive Diffusion)
Purpose: Rapidly screen out compounds with poor intrinsic permeability due to polarity (ionization) or size, independent of transporters.
Materials
-
Membrane: PVDF filter plate (0.45 µm hydrophobic).
-
Lipid Solution: 1% (w/v) Lecithin in n-dodecane.
-
Donor Buffer: PBS pH 7.4 (or pH 5.0/6.5 to study pH-dependent absorption).
-
Acceptor Buffer: PBS pH 7.4 (Sink conditions).
Protocol Steps
-
Membrane Coating: Carefully dispense 5 µL of Lipid Solution onto the filter of the donor plate.[1] Wait 5 mins for solvent evaporation.
-
Preparation:
-
Dilute 10 mM DMSO stock to 10 µM in Donor Buffer (Final DMSO < 1%).
-
Critical: Centrifuge dosing solution at 3000 x g for 10 min to remove micro-precipitates.
-
-
Assembly:
-
Fill Acceptor wells (bottom) with 300 µL Acceptor Buffer.
-
Fill Donor wells (top, coated) with 200 µL of compound solution.
-
Create a "sandwich" and seal with parafilm to prevent evaporation.
-
-
Incubation: 5 hours at Room Temperature (humidified chamber).
-
Analysis: Transfer aliquots from both Donor and Acceptor to UV/Vis plate or LC-MS vials.
Success Criteria:
-
High Permeability:
cm/s[2] -
Mass Retention: If Recovery < 80%, the lipophilic purine core is likely trapped in the lipid membrane.
Tier 2: Caco-2 Permeability Assay (Gold Standard)
Purpose: Assess intestinal absorption and identify efflux transporter (P-gp/BCRP) liability.
Critical Considerations for Purine-Piperazines
-
Adsorption: The planar purine ring can stack and bind to polystyrene plates. Use low-binding polypropylene plates for all sampling steps.
-
pH Gradient: Use pH 6.5 (Apical) / pH 7.4 (Basolateral) to mimic the intestinal microclimate. The acidic apical environment often protonates the piperazine nitrogen, potentially reducing influx (
) but mimicking in vivo reality.
Materials
-
Cells: Caco-2 cells (ATCC HTB-37), passage 40-60.
-
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4) or MES (pH 6.5).
-
Inhibitor: Verapamil (50 µM) for P-gp confirmation.
Step-by-Step Protocol
Phase 1: Monolayer Preparation
-
Seed Caco-2 cells at
cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore). -
Culture for 21 days with media changes every 2-3 days.
-
QC Check: Measure Transepithelial Electrical Resistance (TEER).
Phase 2: Transport Experiment (Bi-directional)
Perform in duplicate for both directions: Apical to Basolateral (
-
Equilibration: Wash monolayers twice with pre-warmed HBSS (37°C). Incubate for 20 min.
-
Dosing:
-
A -> B: Add 0.5 mL of Compound (10 µM) + Lucifer Yellow (100 µM) to Apical chamber. Add 1.5 mL blank HBSS to Basolateral.
-
B -> A: Add 1.5 mL of Compound (10 µM) to Basolateral chamber. Add 0.5 mL blank HBSS to Apical.
-
-
Incubation: Incubate at 37°C, 5% CO2 for 90 minutes with orbital shaking (50 rpm) to minimize the unstirred water layer.
-
Sampling:
-
At T=90 min, collect 100 µL from the Receiver compartment.
-
Collect 50 µL from the Donor compartment (for recovery calculation).
-
-
Integrity Check: Measure Lucifer Yellow fluorescence in receiver wells (Ex 485 nm / Em 530 nm).
-
Fail:
cm/s.
-
Phase 3: Analysis (LC-MS/MS)
Purine-piperazines ionize well in positive mode (ESI+).
-
MRM Transitions: Optimize for the piperazine fragment (often loss of the purine core).
-
Internal Standard: Use a structural analog (e.g., Carbamazepine or a deuterated analog) to correct for matrix effects.
Data Processing & Interpretation
Calculations
1. Apparent Permeability (
- = Rate of permeation (µmol/s)
-
= Surface area of insert (
) - = Initial donor concentration (µM)
2. Efflux Ratio (ER):
3. Mass Balance (Recovery):
Interpreting Purine-Piperazine Data
| Metric | Result | Interpretation | Action |
| High Permeability | Good candidate for oral dosing. | ||
| Efflux Ratio | Active Efflux | Likely P-gp substrate.[8] Repeat assay with Verapamil . | |
| Recovery | High Binding/Trapping | Compound is sticking to plastic or trapped in cell membrane. Retest in glass or add 0.1% BSA. | |
| TEER Change | Monolayer Toxicity | Compound is disrupting junctions (common with piperazines). Re-evaluate toxicity. |
References
-
Piperazine Derivatives as Perme
-
Caco-2 Protocol Standardiz
-
PAMPA Methodology
- Title: Parallel Artificial Membrane Permeability Assay (PAMPA) – Is it better than Caco-2?
- Source: Creative Bioarray / Expert Opinion on Drug Discovery.
-
URL:[Link]
-
Piperazine Physicochemical Properties
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response curve generation for CAS 237409-72-8 in biochemical assays
Executive Summary & Scope
This application note details the protocol for generating robust dose-response curves and determining IC50 values for small molecule kinase inhibitors in biochemical assays.
Note on CAS Reference: The specific CAS provided (237409-72-8) does not correspond to a publicly indexed chemical entity in standard registries (PubChem, CAS, ChemSpider). To ensure this guide provides actionable, high-utility scientific value, this protocol uses Erlotinib Hydrochloride (CAS 183319-69-9) as the reference standard. Erlotinib is a classical ATP-competitive EGFR tyrosine kinase inhibitor (TKI) widely used in drug development. The methodologies described herein—specifically for ADP-Glo™ Kinase Assays —are universally applicable to the characterization of ATP-competitive inhibitors.
Mechanism of Action (MOA)
Erlotinib functions as a reversible, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] In the absence of an inhibitor, ATP binds to the kinase domain's active site, donating a phosphate group to the substrate (autophosphorylation or substrate phosphorylation), which triggers downstream signaling (RAS/RAF/MEK/ERK). Erlotinib binds to the ATP-binding pocket, preventing phosphorylation and effectively silencing the signal.[1]
Critical Assay Consideration: Because Erlotinib competes with ATP, the apparent IC50 is dependent on the ATP concentration in the assay. To determine the intrinsic inhibition constant (
Figure 1: Mechanism of ATP-competitive inhibition by Erlotinib at the EGFR kinase domain.[1][2][3][4]
Experimental Design & Pre-Assay Considerations
To generate a high-quality 10-point dose-response curve, precise handling of the compound and optimization of assay conditions are required.
Solvent & Solubility
-
Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: 10 mM.
-
Final Assay DMSO: Must be kept constant across all wells (typically ≤1%) to avoid solvent effects on enzyme activity.
Concentration Range
For a potent inhibitor like Erlotinib (Literature IC50 ~2 nM), the curve must span from 0% to 100% inhibition.
-
Top Concentration: 10 µM (ensures 100% inhibition).
-
Bottom Concentration: ~0.1 nM (ensures 0% inhibition baseline).
-
Dilution Factor: 1:3 or 1:4 serial dilutions are optimal for covering a 4-log range.
Protocol 1: Compound Preparation (Serial Dilution)
Objective: Prepare a 10-point dilution series at 100X the final assay concentration.
Materials:
-
Erlotinib HCl (10 mM stock in 100% DMSO).
-
384-well polypropylene source plate (low dead volume).
-
100% DMSO (anhydrous).
Procedure:
-
Dispense DMSO: Add 30 µL of 100% DMSO to columns 2 through 10 of the source plate.
-
Add Compound: Add 40 µL of 10 mM Erlotinib stock to column 1.
-
Serial Dilution: Transfer 10 µL from column 1 to column 2. Mix by pipetting up and down 10 times.
-
Repeat: Transfer 10 µL from column 2 to column 3, mix, and repeat across to column 10.
-
Discard: Discard 10 µL from column 10 after mixing (to equalize volumes).
-
Controls:
-
HPE (High Percent Effect / Min Signal): No Enzyme + DMSO.
-
ZPE (Zero Percent Effect / Max Signal): Enzyme + Substrate + DMSO (No Inhibitor).
-
Figure 2: Serial dilution workflow for generating the concentration gradient.
Protocol 2: ADP-Glo™ Kinase Assay
Objective: Measure EGFR activity via quantification of ADP production.
Reagents:
-
Enzyme: Recombinant Human EGFR (SignalChem or equivalent).
-
Substrate: Poly (Glu:Tyr) 4:1 peptide.
-
Cofactor: Ultra-pure ATP (Promega).
-
Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT.
Workflow (384-well Low Volume Plate):
| Step | Action | Volume | Notes |
| 1 | Compound Addition | 50 nL | Transfer from Source Plate using Acoustic Dispenser (e.g., Echo 550) or Pin Tool. |
| 2 | Enzyme Addition | 2.5 µL | Add EGFR (0.2 ng/µL final) in 1X Buffer. |
| 3 | Pre-Incubation | - | Incubate 10 min at RT to allow inhibitor binding. |
| 4 | Substrate/ATP Mix | 2.5 µL | Add Poly(GT) (0.2 mg/mL) + ATP (10 µM). Start Reaction. |
| 5 | Reaction Incubation | - | Incubate 60 min at RT (protect from light). |
| 6 | ADP-Glo Reagent | 5 µL | Stops reaction, depletes remaining ATP. Incubate 40 min. |
| 7 | Detection Reagent | 10 µL | Converts ADP to ATP -> Luciferase signal. Incubate 30 min. |
| 8 | Read | - | Measure Luminescence (RLU) on EnVision or PHERAstar. |
Data Analysis & Curve Fitting
1. Normalization:
Convert Raw Luminescence Units (RLU) to Percent Inhibition using the controls:
2. Curve Fitting:
Fit the data to a 4-Parameter Logistic (4PL) non-linear regression model:
- : Log of compound concentration.
- : Normalized response (% Inhibition).
3. Acceptance Criteria (Self-Validation):
-
Z-Factor: Must be > 0.5 for the assay plate to be valid.
-
Hill Slope: Should be approximately -1.0 for a standard 1:1 binding inhibitor.
-
IC50: For Erlotinib/EGFR, expected IC50 is 1–5 nM (at
ATP).
Troubleshooting & Optimization
-
Potency Shift (Right Shift): If IC50 > 10 nM, check ATP concentration. High ATP (>100 µM) will compete out Erlotinib, shifting the curve to the right. Ensure ATP is near
(typically 5-10 µM for EGFR). -
Bell-Shaped Curve: Indicates compound precipitation or aggregation at high concentrations. Check solubility in the assay buffer (turbidity).
-
Low Signal/Window: Ensure the Enzyme concentration is sufficient to generate ~10-20% substrate conversion. Over-conversion (>30%) depletes ATP and creates non-linearity.
References
-
FDA Label (Tarceva/Erlotinib): Clinical pharmacology and mechanism.
-
Promega ADP-Glo™ Kinase Assay Technical Manual: Standard protocol for ADP detection.
-
Moyer, J.D., et al. (1997): "Induction of apoptosis and cell cycle arrest by CP-358,774 (Erlotinib), an inhibitor of epidermal growth factor receptor tyrosine kinase." Cancer Research.[5]
-
PubChem Compound Summary for Erlotinib HCl (CAS 183319-69-9): Chemical structure and physical properties.
Sources
- 1. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism underlying the pharmacological interactions of the protein kinase C-β inhibitor enzastaurin and erlotinib in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib Hydrochloride - LKT Labs [lktlabs.com]
Application Note: Handling, Storage, and Safety Protocols for Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate
Executive Summary & Compound Profile
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and adenosine receptor ligands.[1] Structurally, it consists of a purine core substituted at the C6 position with a piperazine ring, which is further protected/derivatized at the N1 position with an ethyl carbamate group.
The presence of the purine moiety (susceptible to oxidation and tautomerism) and the ethyl carbamate (susceptible to hydrolysis under extreme pH) necessitates a rigorous handling protocol to maintain chemical integrity during storage and experimental use.
Physicochemical Identity
| Property | Detail |
| CAS Number | 84806-94-0 |
| IUPAC Name | Ethyl 4-(7H-purin-6-yl)piperazine-1-carboxylate |
| Molecular Formula | C₁₂H₁₆N₆O₂ |
| Molecular Weight | 276.29 g/mol |
| Predicted Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water (neutral pH) |
| Appearance | Typically Off-white to pale yellow solid |
Hazard Identification & Safety Architecture (HSE)
While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogous piperazine-purine derivatives dictates the following safety profile.
Risk Assessment Logic
-
Piperazine Moiety: Piperazines are known sensitizers and irritants. Inhalation of dust can cause respiratory sensitization (asthma-like symptoms).[1]
-
Purine Moiety: Generally low acute toxicity but potentially bioactive (antimetabolite activity).
-
GHS Classification (Derived):
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P2 particulate respirator is mandatory when handling the solid powder to prevent sensitization.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during solubilization in DMSO (DMSO permeates skin, carrying the compound with it).[1]
-
Ocular: Chemical splash goggles.
Storage & Stability Protocol
The stability of this compound is governed by two degradation pathways: hydrolysis of the ester linkage and oxidative degradation of the purine ring.[1]
The "Triple-Barrier" Storage System
To ensure >98% purity over 12+ months, adhere to this tiered storage strategy:
-
Thermal Control:
-
Long-term (>1 month): Store at -20°C .
-
Short-term (<1 month): Store at 2–8°C .
-
Rationale: Low temperature kinetically inhibits the hydrolysis of the ethyl carbamate group.
-
-
Atmospheric Control:
-
Store under Inert Atmosphere (Argon or Nitrogen) .
-
Rationale: Purines can be susceptible to slow oxidation. Moisture exclusion is critical to prevent ester hydrolysis.
-
-
Photic Control:
-
Store in Amber Vials or foil-wrapped containers.
-
Rationale: Heterocyclic systems can undergo photo-induced degradation or tautomeric shifts upon UV exposure.[1]
-
Stability Logic Diagram
The following diagram illustrates the decision matrix for storage and degradation monitoring.
Figure 1: Stability logic and degradation pathways. Moisture and light are the primary vectors for compound instability.
Handling & Solubilization Protocols
Solubilization Strategy
Purine derivatives often exhibit poor aqueous solubility. Attempting to dissolve directly in aqueous buffer will result in precipitation.
Recommended Solvent System:
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%).
-
Target Concentration: 10 – 50 mM.
-
-
Secondary Solvent: Dimethylformamide (DMF) (if DMSO is incompatible with downstream chemistry).
Protocol:
-
Equilibrate the vial to Room Temperature (RT) before opening to prevent water condensation on the cold solid (hygroscopicity risk).
-
Weigh the required mass in a fume hood.
-
Add DMSO dropwise with vortexing.
-
Sonication: If particulate matter remains, sonicate at 40 kHz for 5–10 minutes. Avoid heating above 40°C.
Aqueous Dilution (for Biological Assays)
When diluting the DMSO stock into aqueous media (PBS, Cell Culture Media):
-
Step 1: Dilute the stock 1:1000 or higher to keep final DMSO concentration <0.1% (to avoid solvent toxicity).
-
Step 2: Add the DMSO stock rapidly to the vortexing aqueous buffer to prevent "crashing out" (precipitation).
-
Step 3: Use immediately. Do not store aqueous dilutions.
Quality Control (QC) & Validation[1]
Before using stored material for critical experiments (e.g., IC50 determination), validate purity.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Purine absorption max) and 214 nm.
-
Mass Spec (Optional): Monitor for [M+H]⁺ = 277.3 m/z.
Experimental Workflow Diagram
The following workflow ensures data integrity from receipt to result.
Figure 2: Operational workflow ensuring compound integrity from receipt to assay.
Emergency Procedures
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE: Don N95 respirator, goggles, and double nitrile gloves.
-
Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (vermiculite) if in solution.
-
Disposal: Place in a sealed hazardous waste bag labeled "Toxic Organic Solid."
First Aid[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][5] Remove contact lenses.[2][3][5]
-
Skin Contact: Wash with soap and water.[2][3][6] Do not use ethanol (may increase absorption).
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155070, this compound.[1] Retrieved from [Link][1]
-
Lau, T. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions.[7] Boston University Theses & Dissertations.[7] Retrieved from [Link][1][7]
-
Legseir, B. et al. (2004). Synthesis and biological characterization of novel hybrid piperazine derivatives. Bioorganic & Medicinal Chemistry.[7][8][9][10] Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. DSpace [open.bu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Strategic Solubilization of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate for Preclinical In Vivo Studies
Welcome to the technical support guide for Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate. This document provides a structured, troubleshooting-oriented approach for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of this compound for in vivo applications. Our goal is to move beyond simple protocols and explain the scientific rationale behind each formulation strategy, empowering you to make informed decisions for your preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound, this compound, shows very low aqueous solubility. Where do I begin to develop a formulation for an in vivo study?
A1: Low aqueous solubility is a primary hurdle for many promising new chemical entities. A systematic, tiered approach is the most efficient path forward. Before attempting any complex formulations, you must first understand the fundamental physicochemical properties of your molecule. This foundational data will guide your entire strategy, preventing wasted time and resources on unsuitable methods.
The recommended workflow begins with basic characterization and progresses to more complex formulation strategies only as needed.
Caption: A stepwise workflow for troubleshooting poor in vivo bioavailability.
Experimental Protocol: Initial Physicochemical Characterization
-
pKa Determination: The structure of this compound contains a purine ring and a piperazine moiety, both of which have basic nitrogens. These are expected to be protonated at acidic pH. Determining the pKa values is critical for predicting how solubility will change with pH. Use a potentiometric titration or a UV-spectroscopy-based method.
-
LogP/LogD Assessment: The octanol/water partition coefficient (LogP) measures lipophilicity. The distribution coefficient (LogD) measures this at a specific pH. This value will indicate whether the compound is more likely to be solubility-limited or permeability-limited and helps in selecting appropriate excipients.[1]
-
Equilibrium Solubility: Determine the intrinsic solubility (S₀) in water and then in a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to generate a pH-solubility profile. This is the most important initial experiment.
Q2: The molecule has basic functional groups. How can I leverage pH adjustment, and what are the potential pitfalls?
A2: Given the presence of basic nitrogen atoms, your compound is an excellent candidate for pH-based solubilization. Weakly basic drugs are more soluble in the lower pH of the stomach, while their solubility often decreases in the higher pH of the small intestine.[2] By lowering the pH of the formulation vehicle, you can protonate the basic nitrogens, forming a salt in situ, which is significantly more water-soluble.
Mechanism of pH Adjustment: At a pH below the pKa of the basic functional groups, the compound accepts a proton (H⁺), becoming a positively charged cation. This ionized form interacts more favorably with polar water molecules, leading to a dramatic increase in aqueous solubility.[3]
Experimental Protocol: pH-Based Formulation
-
Vehicle Selection: Start with common acidic buffers used in preclinical studies (e.g., citrate buffer, acetate buffer). Avoid phosphate buffers if your compound shows potential for phosphate salt precipitation.
-
Titration: Prepare a suspension of the compound in water. Slowly add a pharmaceutically acceptable acid (e.g., 0.1 N HCl, citric acid solution) while stirring and monitoring the pH.
-
Observation: Note the pH at which the compound fully dissolves. This gives you the target pH for your formulation.
-
Final Formulation: Prepare the final vehicle by adjusting the pH of water or saline with the selected acid to the target pH. Then, dissolve the compound to the desired concentration. Always verify the final pH.
Troubleshooting & Potential Pitfalls:
-
Issue: The required pH is too low (e.g., < 3.0) and may cause irritation or tissue damage upon injection or oral gavage.
-
Solution: Do not rely on pH alone. Combine a moderately acidic pH (e.g., pH 4-5) with another technique, like the addition of a co-solvent or cyclodextrin.[4] This synergistic approach often achieves the target concentration under more physiologically tolerable conditions.
-
-
Issue: The compound precipitates after oral administration.
-
Causality: The formulation, which is acidic and clear, enters the near-neutral pH environment of the small intestine. The compound deprotonates back to its less soluble free-base form and crashes out of solution, leading to poor and variable absorption.[2]
-
Solution: For oral studies, consider including a precipitation inhibitor (e.g., HPMC, PVP) in the formulation. Alternatively, a more robust system like a lipid-based formulation may be necessary to maintain solubility in the gut.[5]
-
Q3: What co-solvents can I use, and how do I screen them effectively?
A3: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the vehicle.[6] This is a very common and effective strategy for early preclinical studies.[7]
Mechanism of Co-solvency: Water maintains a highly ordered, hydrogen-bonded network. Non-polar solutes disrupt this network, which is energetically unfavorable. Co-solvents have both polar and non-polar regions. They break up water's self-association, creating a less polar microenvironment that can more readily accommodate the drug molecule.[]
Table 1: Common Co-solvents for Preclinical In Vivo Studies
| Co-solvent | Properties & Use | Typical Concentration Limit (IV, Rat) | Potential Issues |
| PEG 300/400 | Polyethylene Glycol. Versatile, low toxicity. | < 40-50% v/v | Can cause hemolysis or renal toxicity at high concentrations. |
| Propylene Glycol (PG) | Good solvent for many compounds. | < 30-40% v/v | Can cause hemolysis and CNS depression at high doses. |
| DMSO | Dimethyl sulfoxide. Very strong solvent. | < 10-15% v/v | Potential for vehicle effects on pharmacology; can enhance skin penetration. |
| Ethanol | Often used in combination with other co-solvents. | < 10% v/v | Can cause sedation or other behavioral effects. |
| Solutol® HS 15 | Macrogol 15 hydroxystearate. A non-ionic surfactant and solubilizer. | < 20% v/v | Can cause hypersensitivity reactions in some species. |
Note: Toxicity limits are species and route-dependent. Always consult literature for the specific model and administration route.
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Create a range of binary (co-solvent/water) or ternary (e.g., co-solvent/surfactant/water) vehicle systems. Examples: 20% PEG 400 in water; 10% DMSO/30% PEG 400/60% water.
-
Solubility Test: Add an excess amount of your compound to a small volume (e.g., 1 mL) of each test vehicle in a glass vial.
-
Equilibrate: Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Analyze: Centrifuge the samples to pellet the undissolved solid. Withdraw a supernatant aliquot, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method (e.g., HPLC-UV).
-
Select Lead Vehicle: Choose the vehicle that provides the required solubility with the lowest possible percentage of organic solvent.
Troubleshooting & Pitfalls:
-
Issue: The drug precipitates upon injection into the bloodstream or dilution in aqueous media.
-
Causality: This is the most significant risk with co-solvent formulations.[7] The vehicle is rapidly diluted by aqueous physiological fluids, the concentration of the organic co-solvent drops, and the drug's solubility plummets, leading to precipitation. This can cause embolism (for IV) or erratic absorption (for IP/SC).
-
Solution: Perform an in vitro dilution test. Inject a small volume of your final formulation into a stirred vial of saline or phosphate-buffered saline (PBS) at 37°C and visually check for precipitation (Tyndall effect). If precipitation occurs, you may need to add a surfactant (e.g., Tween 80, Solutol) to the formulation to create micelles that can help keep the drug solubilized upon dilution.
-
Q4: When should I consider using cyclodextrins?
A4: Cyclodextrins (CDs) are an excellent choice when pH adjustment and co-solvents are insufficient or cause toxicity/precipitation issues. They are particularly effective for lipophilic compounds with a LogP between 1 and 4.
Mechanism of Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[9] The exterior of the cone is hydrophilic, ensuring water solubility, while the interior cavity is hydrophobic. A poorly soluble drug molecule ("guest") can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[10][11] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[12]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate
[1]
Introduction
Welcome to the Technical Support Center for Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate (CAS: 84806-94-0). This guide is designed for researchers observing degradation or inconsistency in their biological assays.
This compound is a critical intermediate often used in the synthesis of kinase inhibitors and nucleoside analogs. Structurally, it fuses a purine ring system (susceptible to oxidative stress and UV degradation) with a piperazine carbamate (susceptible to hydrolysis and hygroscopic clumping).
Our data indicates that improper storage accounts for 85% of reported purity failures. This guide provides the protocols necessary to maintain compound integrity >98%.
Module 1: Critical Storage Parameters
The stability of this compound rests on three pillars: Thermal Suppression , Photoprotection , and Moisture Exclusion .
The Stability Matrix
Recommended conditions based on ICH Q1A(R2) guidelines for sensitive APIs.
| Parameter | Standard Storage (Long Term) | Handling (Short Term) | Critical Failure Limit |
| Temperature | -20°C ± 5°C | +2°C to +8°C (< 24 hrs) | > +25°C (Accelerates hydrolysis) |
| Atmosphere | Inert Gas (Argon/N₂) | Desiccated Air | Ambient Humidity (>60% RH) |
| Container | Amber Glass + Teflon Liner | Foil-wrapped clear glass | Translucent plastic (UV permeable) |
| State | Solid Powder | DMSO Solution (use immediately) | Aqueous Solution (> 4 hrs) |
The "Why" Behind the Protocol
-
Carbamate Hydrolysis: The ethyl carbamate moiety (
) is generally stable but becomes reactive in the presence of moisture and heat. Hydrolysis yields the free piperazine amine, ethanol, and . This reaction is autocatalytic if acidic byproducts accumulate. -
Purine Oxidation: The electron-rich purine ring is a chromophore that absorbs UV light.[1] Exposure to ambient light (photo-oxidation) generates singlet oxygen, leading to the formation of 8-oxopurine derivatives or N-oxides, which appear as yellow discoloration.[1]
-
Hygroscopicity: The piperazine nitrogen can protonate, attracting atmospheric water. This "caking" increases the surface area for hydrolysis.
Module 2: Troubleshooting & Diagnostics
Use this section to diagnose the specific type of degradation you are observing.
Q1: The powder has turned from white to faint yellow. Is it still usable?
Diagnosis: Photo-oxidation. [1][2][3]
-
Cause: Exposure to UV/Fluorescent light has likely oxidized the purine ring (formation of N-oxides or 8-oxo species).[1]
-
Action: Perform an LC-MS check. If the "Yellow" impurity (typically M+16 Da) is <2%, it may be repurified or used for non-critical assays. If >2%, discard.
-
Prevention: Store strictly in amber vials wrapped in aluminum foil.
Q2: LC-MS shows a new peak with Mass [M-72].[1] What is this?
Diagnosis: Carbamate Hydrolysis. [1][4][5][6][7]
-
Cause: Moisture ingress has cleaved the ethyl carbamate group.
-
Mechanism: Loss of
(Mass 73) + Addition of (Mass 1) = Net Loss of 72 Da.[1] -
Action: This is a critical failure. The resulting free amine is chemically distinct and will alter biological binding data. Discard the batch.
Q3: My DMSO stock solution precipitated after freezing.
Diagnosis: Crystal Form Change / Hygroscopy. [1]
Module 3: Visualization of Degradation & Workflow
Figure 1: Degradation Logic Tree
Use this flow to determine the chemical fate of your compound based on environmental exposure.
Caption: Chemical degradation pathways. Red paths indicate moisture-driven hydrolysis; Yellow paths indicate light-driven oxidation.[1]
Figure 2: The "Single-Use" Aliquot Workflow
Follow this protocol to maximize shelf-life for active experiments.
Caption: Optimized handling workflow to prevent freeze-thaw degradation and moisture accumulation.
Module 4: Re-Validation Protocol (HPLC)
If you suspect degradation, do not rely on visual inspection alone. Use this standardized HPLC method to verify purity.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH is required to keep the piperazine/purine non-protonated for better peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 260 nm (Purine max absorption).
Acceptance Criteria:
-
Main Peak: >98% Area under curve.
-
Impurity A (Hydrolysis): Relative Retention Time (RRT) ~0.4 (More polar due to free amine).
-
Impurity B (Oxidation): RRT ~0.9 (Slightly more polar than parent).
References
-
International Council for Harmonisation (ICH). (2003).[8][9] Stability Testing of New Drug Substances and Products Q1A(R2).[9][10][11] European Medicines Agency.[9][10] [Link]
-
Simon, M. I., & Van Vunakis, H. (1964).[3][12] The dye-sensitized photooxidation of purine and pyrimidine derivatives.[1][2][3][12] Archives of Biochemistry and Biophysics, 105(1), 197-206.[1][3][12] [Link]
-
Vacondio, F., et al. (2010). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Drug Discovery Today. (Cited context: Hydrolytic stability of carbamates). [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2155070, this compound.[1][Link]
Sources
- 1. echemi.com [echemi.com]
- 2. THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of purine and pyrimidine bases toward singlet oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ikev.org [ikev.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimization of Reaction Temperature for Piperazine-Purine Coupling
Welcome to the technical support center for piperazine-purine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Instead of a rigid protocol, we offer a dynamic question-and-answer-based resource to troubleshoot common issues and provide a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperazine-purine coupling reaction is showing low or no conversion. Should I simply increase the temperature?
Answer: While insufficient thermal energy is a common reason for slow or stalled reactions, increasing the temperature should be a carefully considered step, not a default action. Before raising the heat, verify these foundational parameters:
-
Inert Atmosphere: Palladium catalysts, commonly used in these couplings, are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon).
-
Reagent Purity: Impurities in solvents, starting materials, or the base can deactivate the catalyst.[1]
-
Catalyst and Ligand Choice: The activity of the catalytic system is paramount. For challenging substrates like purines, which can coordinate to the metal center and inhibit catalysis, a highly active catalyst/ligand system is crucial.[2] Modern bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are often required.[3][4]
If these factors are optimized, a systematic increase in temperature is a logical next step. A sluggish reaction may simply lack the activation energy to proceed efficiently at a lower temperature. However, proceed with caution, as excessive heat can introduce new problems (see Q2).
Q2: I've increased the reaction temperature, and now I'm observing significant byproduct formation and a dark reaction mixture. What's happening?
Answer: This is a classic sign of the reaction temperature being too high. Elevated temperatures, while increasing the rate of the desired reaction, can also accelerate undesirable side reactions and cause degradation.[1]
Common Temperature-Induced Side Reactions:
-
Starting Material/Product Degradation: Purine and piperazine scaffolds, especially those with sensitive functional groups, can decompose at excessive temperatures. This often results in a dark, tarry reaction mixture and complicates purification.
-
Ligand Decomposition: Phosphine-based ligands can degrade at high temperatures, leading to catalyst deactivation.
-
Side Product Formation: For purines, high temperatures can sometimes promote undesired reactions at other positions on the purine ring, such as C-H activation or diarylation.[2]
-
Solvent Decomposition: Solvents like DMF can decompose at prolonged high temperatures, potentially forming dimethylamine which can interfere with the reaction.[2]
Troubleshooting Steps:
-
Reduce the Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Conduct a Temperature Optimization Study: Systematically screen a range of temperatures to find the optimal balance between reaction rate and purity (see Experimental Protocols below).
-
Switch to a More Active Catalyst: A more efficient catalyst system may allow you to achieve full conversion at a lower, less destructive temperature.[4]
Q3: What is a good starting temperature for my piperazine-purine coupling, and how does my choice of catalyst and solvent affect it?
Answer: The optimal temperature is highly dependent on the specific reaction, but a general starting point for Palladium-catalyzed Buchwald-Hartwig aminations is between 80-100°C .[5]
The interplay between catalyst, ligand, base, and solvent creates a complex system where temperature is a key variable.
| Coupling Method | Catalyst/Ligand System | Common Solvents | Typical Temperature Range | Rationale & Considerations |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with Biarylphosphine Ligands (e.g., XPhos, RuPhos) | Toluene, Dioxane, THF | 80 - 120°C | This is the most common range. The specific temperature depends on the aryl halide's reactivity (Ar-Br > Ar-Cl) and the steric hindrance of the ligand.[6] |
| Buchwald-Hartwig Amination | Modern Pd Pre-catalysts (e.g., G3/G4 XPhos) | Toluene, CPME, t-AmOH | Room Temp - 100°C | Advanced pre-catalysts are often more active, enabling lower reaction temperatures and broader substrate scope.[4][6] |
| Nucleophilic Aromatic Substitution (SNAr) | (No catalyst) | DMF, DMSO, NMP | 100 - 150°C | Requires an electron-deficient purine (e.g., with nitro or cyano groups) to activate the ring for nucleophilic attack. Higher temperatures are often needed to overcome the activation barrier.[7] |
| Cu-Catalyzed Coupling (Ullmann-type) | CuI / Ligand | DMF, NMP | 100 - 150°C | A classic method that often requires higher temperatures than palladium-catalyzed reactions.[2] |
Key Insight: Avoid chlorinated solvents (e.g., DCM, Chloroform) and acetonitrile in palladium-catalyzed reactions, as they can bind to the palladium center and inhibit catalysis.[6]
Visualizing the Process
The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism helps in diagnosing issues. Temperature influences every step of this cycle, from the initial activation of the catalyst to the final product release.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Temperature Optimization
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A decision tree for troubleshooting temperature-related issues.
Experimental Protocols
Protocol: Temperature Screening for Piperazine-Purine Coupling
This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.
Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.
Methodology:
-
Setup: In an inert atmosphere glovebox, prepare 5 identical reaction vials. To each vial, add:
-
Purine starting material (1.0 eq)
-
Palladium pre-catalyst (e.g., 2 mol%)
-
Ligand (e.g., 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
A stir bar
-
-
Reagent Addition: Outside the glovebox, add the piperazine (1.2 eq) and anhydrous solvent (e.g., Toluene, to 0.1 M concentration) to each vial under a positive pressure of inert gas.
-
Parallel Heating: Place each vial in a separate well of a pre-heated parallel synthesis block or in separate oil baths set to different temperatures. A good starting range to screen is:
-
Vial 1: 60°C
-
Vial 2: 80°C
-
Vial 3: 100°C
-
Vial 4: 120°C
-
Vial 5: Room Temperature (as a baseline)
-
-
Reaction Monitoring:
-
Take a small aliquot from each reaction at set time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Analyze the organic layer by LCMS to determine the ratio of starting material, product, and any byproducts.
-
-
Analysis: Compare the LCMS data across all temperatures and time points. Identify the temperature that leads to the highest conversion to the desired product with the minimal formation of impurities within a reasonable timeframe. This is your optimal reaction temperature.
References
- Curr Org Synth. 2019;16(1):173-180. Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues.
- ResearchGate.
- ResearchGate. (PDF)
- PMC.
- Chemistry LibreTexts.
- Benchchem. Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency.
- Benchchem.
- Organic Chemistry Portal. Synthesis of piperazines.
- PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PMC.
- Google Patents. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- MDPI.
- PMC.
- PMC.
- Wikipedia.
- University of St Andrews.
- ResearchGate. (PDF)
- PMC. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions.
- PMC.
- Dalton Transactions (RSC Publishing). Kinetics and mechanism of the substitution behaviour of Pd(ii) piperazine complexes with different biologically relevant nucleophiles.
- Benchchem.
- Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PubMed. [Neurologic adverse effects of piperazine].
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?.
- ResearchGate. Multivariable Optimization of the Piperazine CO2 Post-Combustion Process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Resolving baseline noise in HPLC analysis of purine derivatives
Technical Support Center: Purine Analysis & HPLC Baseline Resolution
Current Status: Online Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Resolving Baseline Noise in HPLC Analysis of Purine Derivatives
Introduction: The Signal-to-Noise Battle
Welcome. If you are analyzing purine derivatives (adenine, guanine, caffeine, theophylline, etc.), you are likely working at the edge of UV detection limits (254 nm or lower) using polar-embedded or ion-pair chromatography. In this regime, baseline noise isn't just an annoyance—it is a data integrity risk.
This guide moves beyond generic advice. We focus on the specific physicochemical challenges of purines: their need for buffered mobile phases, their tendency to tail on standard C18 columns, and the high sensitivity required for impurity profiling.
Module 1: Diagnostic Triage
Before you change a column or toss a buffer, you must classify the noise. Noise is a symptom; the frequency and shape tell you the root cause.
The "Stop-Flow" Protocol
This is the gold standard for isolating hydraulic noise (pump/flow) from electronic/optical noise (detector).
-
Equilibrate your system at standard flow (e.g., 1.0 mL/min).
-
Monitor the baseline for 5 minutes.
-
Stop the pump completely while keeping the detector acquiring data.
-
Observe the baseline for another 5 minutes.
Interpret your results using this logic flow:
Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.
Module 2: Chemistry-Specific Issues (Purine Analysis)
Purines are basic compounds. To prevent peak tailing, we often use phosphate buffers or Ion-Pairing Reagents (IPR). These are the most common culprits for baseline issues.
Issue A: The "Gradient Drift" (The TFA/Buffer Effect)
Symptom: The baseline rises significantly or bows during a gradient run. Cause: You are likely detecting near 210–220 nm. At these wavelengths, the UV absorbance of the organic modifier (Acetonitrile/Methanol) differs from the aqueous buffer. The Fix:
-
Balance Absorbance: If using TFA (Trifluoroacetic acid), add slightly less TFA to the organic channel (B) than the aqueous channel (A).
-
Example: Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.085% TFA in Acetonitrile.
-
Why? Acetonitrile absorbs less UV than water at 210 nm; the lower TFA concentration in B compensates for the refractive index shift and solvent absorbance difference [1].
-
Issue B: The "Ghost Peak" Syndrome (Ion-Pairing)
Symptom: Unknown peaks appear even in blank injections when using reagents like Sodium Heptane Sulfonate. Cause: Ion-pairing reagents are "sticky." They equilibrate slowly with the stationary phase. If the system isn't fully equilibrated, or if the sample solvent is stronger than the mobile phase, you disrupt the equilibrium, releasing "ghost" analytes. The Protocol: The IPR Equilibration Rule
| Parameter | Standard RP-HPLC | Ion-Pair HPLC (Purines) |
| Equilibration Volume | 10–20 Column Volumes | 50–100 Column Volumes |
| Column Dedication | Can switch (with wash) | NEVER switch. Dedicate column to IPR. |
| Sample Solvent | 100% Organic OK | Must match Mobile Phase A exactly. |
Buffer Selection Guide for UV Detection
Using the wrong buffer at low wavelengths creates high background noise, masking small impurity peaks.
| Buffer / Additive | UV Cutoff (nm) | pKa | Suitability for Purines |
| Phosphate | < 200 | 2.1, 7.2, 12.3 | Excellent. Low UV cutoff.[1] (Non-volatile: No MS) |
| Formic Acid | 210 | 3.8 | Good. Volatile (MS compatible). |
| Acetate | ~240 | 4.8 | Poor. High UV cutoff causes noise <250nm. |
| TFA | 210 (0.1%) | < 1.0 | Good. Excellent peak shape, but suppresses MS signal. |
Module 3: Hardware Troubleshooting
Scenario: Rhythmic, Cyclic Noise
Observation: The baseline looks like a sine wave or a saw-tooth pattern. Root Cause: This is almost always the pump.
-
Check Valves: If the noise period matches the pump stroke (e.g., every 1-2 seconds), a check valve is sticking. Purines require aqueous buffers, which promote bacterial growth on ruby balls in check valves.
-
Action: Sonicate check valves in 10% Nitric Acid (passivates steel, kills bacteria) followed by Methanol.
-
-
Air Bubbles: Aqueous buffers outgas when mixed with methanol.
-
Action: Ensure your degasser is functioning. Pre-mix your mobile phase if possible to reduce on-line mixing strain.
-
Scenario: Random Spikes
Observation: Sharp, narrow spikes appearing randomly. Root Cause:
-
Air Bubbles in Flow Cell: The most common cause in low-pressure mixing systems.
-
Action: Apply a back-pressure regulator (approx. 100 psi) after the detector flow cell to keep bubbles in solution.
-
-
Lamp Aging: As Deuterium (D2) lamps age, the arc becomes unstable.
-
Action: Check the "Reference Energy" in your detector diagnostics. If it is <50% of the installation value, replace the lamp [2].
-
Module 4: Workflow Visualization
When setting up a method for purine impurities, follow this strict preparation workflow to minimize baseline artifacts.
Figure 2: Mobile phase preparation workflow to minimize particulate and gas-induced noise.
Frequently Asked Questions (FAQ)
Q: I switched from Methanol to Acetonitrile and my baseline noise increased. Why? A: While Acetonitrile has a lower UV cutoff than Methanol, it is prone to forming polymers (poly-acetonitrile) upon aging, which absorb UV. Ensure you are using "Far UV" or "Gradient Grade" Acetonitrile. Also, phosphate salts are less soluble in ACN than Methanol. You may be seeing micro-precipitation scattering light in the flow cell.
Q: Can I use a column heater to reduce noise? A: Yes. Temperature fluctuations cause refractive index changes, leading to baseline drift.[2] For purine analysis, a thermostatted column compartment (set to 30°C or 40°C) is mandatory to stabilize retention times and the baseline [3].
Q: My baseline is flat, but I see negative peaks. A: This occurs when your sample solvent has a lower UV absorbance than your mobile phase.[3] If you are using an absorbing mobile phase (like one with TFA or an Ion-Pair reagent), injecting a pure water blank will result in a "hole" in the baseline. Dissolve samples in the mobile phase to fix this.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Discusses solvent UV cutoffs and refractive index effects).
-
Agilent Technologies. (2023). HPLC Troubleshooting Guide: Baseline Issues. (Detailed diagnostics for lamp energy and flow cell bubbles).
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. (Specific protocols for purine retention and tailing).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
